molecular formula C9H11ClN2O B1530204 2-Amino-2-(3-chlorophenyl)propanamide CAS No. 1183329-49-8

2-Amino-2-(3-chlorophenyl)propanamide

Cat. No.: B1530204
CAS No.: 1183329-49-8
M. Wt: 198.65 g/mol
InChI Key: RIOJSUAJIUTKBN-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chlorophenyl)propanamide is a chemical compound characterized by its molecular structure, which includes an amino group, a chlorophenyl group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-chlorophenyl)propanamide typically involves the reaction of 3-chlorophenylacetic acid with ammonia and an appropriate reagent to introduce the amide group. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3-chlorophenyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-2-(3-chlorophenyl)propanamide has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be studied for its biological activity and potential use in drug development.

  • Industry: The compound may find use in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 2-Amino-2-(3-chlorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-2-(3-chlorophenyl)propanamide can be compared with other similar compounds, such as 2-Amino-2-(2-chlorophenyl)propanamide and 2-Amino-2-(4-chlorophenyl)propanamide These compounds differ in the position of the chlorine atom on the phenyl ring, which can affect their chemical properties and biological activities

List of Similar Compounds

  • 2-Amino-2-(2-chlorophenyl)propanamide

  • 2-Amino-2-(4-chlorophenyl)propanamide

  • 2-Amino-3-(2-chlorophenyl)propanoic acid

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-2-(3-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-9(12,8(11)13)6-3-2-4-7(10)5-6/h2-5H,12H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOJSUAJIUTKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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